3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile
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Overview
Description
3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl and propyl groups, a piperazine ring with a trifluoromethylbenzenesulfonyl group, and an enenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)-3-oxopropanenitrile: Similar structure but with an oxopropanenitrile group instead of the enenitrile moiety.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Contains a thiophene ring and carboxylic acid group, differing in the heterocyclic ring and functional groups.
Uniqueness
The uniqueness of 3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3S/c1-4-9-31-17(2)14-19(18(31)3)15-20(16-28)23(32)29-10-12-30(13-11-29)35(33,34)22-8-6-5-7-21(22)24(25,26)27/h5-8,14-15H,4,9-13H2,1-3H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZRAXWRUAFGP-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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